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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzaldehyde

Cat. No.: B045663 Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development focused on the synthesis, characterization, and application

of 2-Fluoro-6-methylbenzaldehyde. We will delve into its core molecular attributes, plausible

synthetic routes, predicted spectroscopic signatures, and its potential as a strategic building

block in medicinal chemistry.

Section 1: Core Molecular Attributes
2-Fluoro-6-methylbenzaldehyde is a disubstituted aromatic aldehyde. The presence of a

fluorine atom and a methyl group ortho to the aldehyde functionality imparts unique steric and

electronic properties, making it a valuable intermediate in organic synthesis. Its fundamental

properties are summarized below.

Property Value Source(s)

Molecular Formula C₈H₇FO --INVALID-LINK--

Molecular Weight 138.14 g/mol --INVALID-LINK--

CAS Number 117752-04-2 --INVALID-LINK--

Canonical SMILES CC1=C(C(=CC=C1)F)C=O --INVALID-LINK--

InChI Key
BGQBJWPZBBMKEI-

UHFFFAOYSA-N
--INVALID-LINK--
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Section 2: Physicochemical and Safety Data
Understanding the physical properties and safety profile of a reagent is critical for its effective

and safe handling in a laboratory setting.

Property Value Source(s)

Appearance Colorless to yellow liquid --INVALID-LINK--

Density 1.151 g/mL at 20 °C --INVALID-LINK--

Refractive Index (n²⁰/D) 1.525 --INVALID-LINK--

Storage Temperature 2-8°C --INVALID-LINK--

GHS Pictogram GHS07 (Exclamation mark) --INVALID-LINK--

Hazard Statement(s) H315: Causes skin irritation --INVALID-LINK--

Precautionary Statement(s)
P264, P280, P302+P352,

P332+P313
--INVALID-LINK--

Section 3: Synthesis and Mechanistic Insights
While multiple routes to substituted benzaldehydes exist, a common and effective method is

the selective oxidation of the corresponding methyl group on the toluene precursor. For 2-
Fluoro-6-methylbenzaldehyde, the logical precursor is 2-fluoro-6-methyltoluene. Oxidation

using manganese dioxide (MnO₂) in acidic medium is a well-established method for the

conversion of benzylic methyl groups to aldehydes, often minimizing over-oxidation to the

carboxylic acid.[1][2]

The reaction proceeds via a radical mechanism where MnO₂ acts as the oxidizing agent. The

acidic environment facilitates the process. The selectivity for the aldehyde is enhanced

because the aldehyde product is typically less reactive than the starting toluene under these

conditions and can be removed from the reaction mixture by methods like steam distillation to

prevent further oxidation.[1]

Figure 1: Proposed workflow for the synthesis of 2-Fluoro-6-methylbenzaldehyde.
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Section 4: Spectroscopic Characterization
Disclaimer: Experimental spectroscopic data for 2-Fluoro-6-methylbenzaldehyde is not

readily available in public databases. The following data is predicted based on established

principles of NMR and IR spectroscopy and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The predicted chemical shifts are influenced by the electronic effects of the aldehyde (electron-

withdrawing), fluorine (electron-withdrawing, strong C-F and H-F coupling), and methyl

(electron-donating) groups.[3][4]

¹H NMR: The aldehydic proton is expected to be the most downfield signal due to the strong

deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting

patterns due to both H-H and H-F coupling.

¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm). The aromatic

carbons will show distinct signals, with their chemical shifts influenced by the attached

substituents and C-F coupling. The carbon directly bonded to fluorine (C2) will show a large

one-bond C-F coupling constant.[5][6]
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Data Type
Predicted Chemical Shift
(δ, ppm)

Key Features & Rationale

¹H NMR ~10.2

(s, 1H, -CHO): Aldehydic

proton, deshielded by the

carbonyl group.

~7.6 - 7.8
(m, 1H, Ar-H): Aromatic proton

para to the fluorine.

~7.1 - 7.3

(m, 2H, Ar-H): Remaining

aromatic protons, showing

complex splitting.

~2.5 (s, 3H, -CH₃): Methyl protons.

¹³C NMR ~191

(d, C=O): Aldehyde carbonyl,

doublet due to coupling with

ortho-fluorine.

~162 (d, ¹JCF ≈ 250 Hz)

(C-F): Carbon directly bonded

to fluorine, large one-bond

coupling.

~135-140
(Ar-C): Quaternary aromatic

carbons (C1, C6).

~125-135
(Ar-CH): Aromatic methine

carbons.

~20 (-CH₃): Methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

expected absorptions for 2-Fluoro-6-methylbenzaldehyde are:

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde,

expected around 1700-1715 cm⁻¹.
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Aldehydic C-H Stretch: Two weak to medium bands are characteristic for the C-H bond of an

aldehyde, typically appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

C-F Stretch: A strong band in the fingerprint region, typically between 1200-1250 cm⁻¹.

Section 5: Applications in Medicinal Chemistry and
Drug Development
Fluorinated organic molecules are of paramount importance in modern drug discovery. The

incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and

lipophilicity.[7] 2-Fluoro-6-methylbenzaldehyde serves as a versatile building block for

introducing the ortho-fluoro-methyl-phenyl motif into larger, more complex molecules.

While direct applications are proprietary, the utility of this structural motif can be inferred from

its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This acid is a key building

block for an advanced epidermal growth factor receptor (EGFR) inhibitor and for the synthesis

of Avacopan, a drug used to treat ANCA-associated vasculitis.[7][8] This strongly suggests that

2-Fluoro-6-methylbenzaldehyde is a strategic precursor for the synthesis of analogous active

pharmaceutical ingredients (APIs).

The aldehyde functionality is highly reactive and serves as a synthetic handle for numerous

transformations, including:

Knoevenagel Condensation: A base-catalyzed reaction with active methylene compounds to

form C=C bonds, a cornerstone of drug synthesis.

Reductive Amination: Conversion to amines for coupling with other fragments.

Wittig Reaction: Formation of alkenes.

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol,

respectively.

Figure 2: General mechanism of a Knoevenagel condensation involving 2-Fluoro-6-
methylbenzaldehyde.
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Section 6: Experimental Protocols
The following is a representative, self-validating protocol for the synthesis of 2-Fluoro-6-
methylbenzaldehyde based on established chemical transformations.[1][2]

Protocol: Oxidation of 2-Fluoro-6-methyltoluene
Materials:

2-Fluoro-6-methyltoluene (1.0 eq)

Manganese Dioxide (MnO₂, activated, ~2.5 eq)

Sulfuric Acid (60-65% aqueous solution)

Toluene (as co-solvent)

Dichloromethane (DCM) for extraction

Saturated Sodium Bicarbonate Solution

Anhydrous Magnesium Sulfate

Deionized Water

Equipment:

Three-neck round-bottom flask

Mechanical stirrer

Reflux condenser

Thermometer

Heating mantle

Steam distillation apparatus
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Separatory funnel

Procedure:

Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser,

and a thermometer.

Charging Flask: To the flask, add 2-fluoro-6-methyltoluene (1.0 eq), toluene (as a co-solvent,

approx. 3 volumes relative to the starting material), and the 65% sulfuric acid solution

(approx. 7 volumes).

Reaction Initiation: Begin vigorous stirring and heat the mixture to 40°C using a heating

mantle.

Addition of Oxidant: Slowly add activated manganese dioxide (2.5 eq) in portions over 30-60

minutes. The reaction is exothermic; maintain the temperature at 40-45°C by controlling the

rate of addition and using a water bath for cooling if necessary.

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by the

disappearance of the black MnO₂ solid and the formation of a lighter-colored manganese

sulfate mixture. A sample can be withdrawn, worked up, and analyzed by GC-MS or TLC to

check for the consumption of the starting material. Continue stirring at 40°C for 4-6 hours

after the addition is complete, or until monitoring indicates completion.

Work-up & Isolation: Cool the reaction mixture to room temperature. Arrange the apparatus

for steam distillation. Steam distill the mixture to co-distill the unreacted toluene and the

product, 2-fluoro-6-methylbenzaldehyde. Collect the cloudy distillate.

Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer three

times with dichloromethane.

Washing: Combine the organic extracts and wash sequentially with saturated sodium

bicarbonate solution (to remove any traces of benzoic acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to remove the DCM and toluene.
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Purification: The crude product can be further purified by vacuum distillation or column

chromatography on silica gel to yield the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b045663?utm_src=pdf-custom-synthesis
http://www.sciencemadness.org/talk/viewthread.php?tid=2223
http://www.sciencemadness.org/talk/viewthread.php?tid=2223
http://www.sciencemadness.org/talk/viewthread.php?tid=23269
http://www.sciencemadness.org/talk/viewthread.php?tid=23269
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Substituted_Benzaldehyde_NMR_Spectra_A_Guide_for_Researchers.pdf
https://www.researchgate.net/publication/7026618_13C_NMR_chemical_shifts_of_carbonyl_groups_in_substituted_benzaldehydes_and_acetophenones_Substituent_chemical_shift_increments
https://pubmed.ncbi.nlm.nih.gov/16755611/
https://pubmed.ncbi.nlm.nih.gov/16755611/
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp01249k
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp01249k
https://www.nbinno.com/article/pharmaceutical-intermediates/leveraging-2-fluoro-6-methylbenzoic-acid-in-api-synthesis-jw
https://www.ossila.com/products/2-fluoro-6-methylbenzoic-acid
https://www.benchchem.com/product/b045663#2-fluoro-6-methylbenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b045663#2-fluoro-6-methylbenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b045663#2-fluoro-6-methylbenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b045663#2-fluoro-6-methylbenzaldehyde-molecular-weight-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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